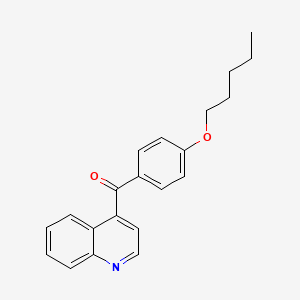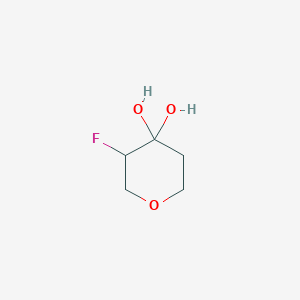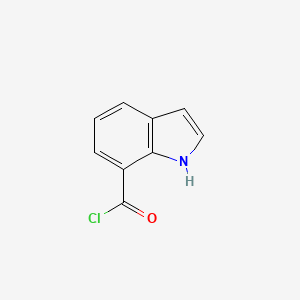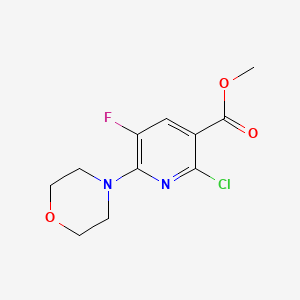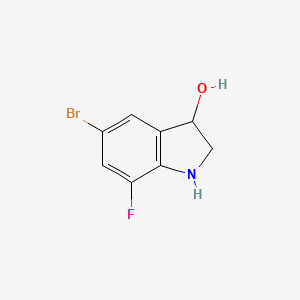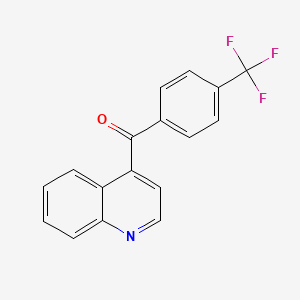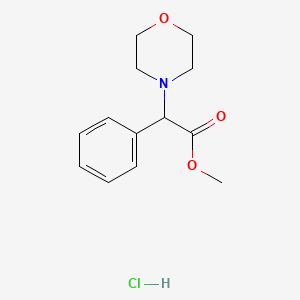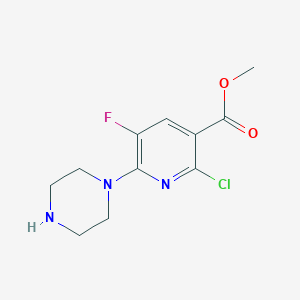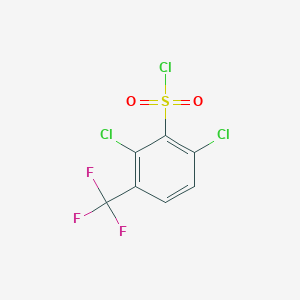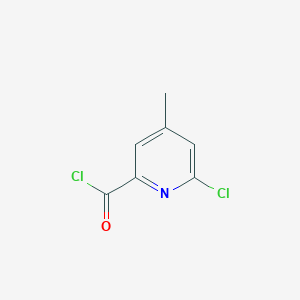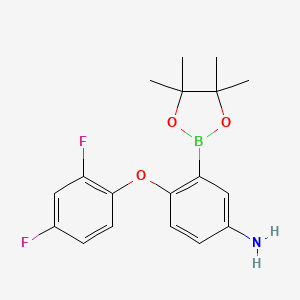
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Descripción general
Descripción
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as DFP-TMB, is an organic compound that has a wide range of applications in scientific research. This compound is a derivative of aniline and is characterized by its unique structural features and chemical properties. It has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Vibrational Properties : The compound has been synthesized and characterized using spectroscopy and X-ray diffraction. DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular structure optimization (Wu, Chen, Chen, & Zhou, 2021).
- Electrochemical Applications : Boron-based anion acceptors, structurally similar to the compound, have been explored as electrolyte additives in fluoride shuttle batteries. The effects of acidity strength on electrochemical compatibility were investigated (Kucuk & Abe, 2020).
Applications in Fluorescence Probes and Electrochromic Cells
- Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide, demonstrating the potential of similar compounds in sensitive detection applications (Lampard et al., 2018).
- Electrochromic Polymers : The compound has been used in the synthesis of electrochromic polymers, demonstrating potential applications in the development of new textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).
Photovoltaic and Sensing Applications
- Perovskite Solar Cells : Arylamine derivatives linked to similar boron-containing compounds have been synthesized for use in stable perovskite solar cells, showing improved thermal stability and efficient hole transporting properties (Liu et al., 2016).
- Hydrogen Peroxide Vapor Detection : The synthesis of compounds similar to the target molecule has been utilized in the development of highly sensitive sensors for hydrogen peroxide vapor, indicating potential in explosive detection (Fu et al., 2016).
Polymer Synthesis and Material Science
- Polymer-Based Materials : The compound's derivatives have been used in the synthesis of polyfluorene nanoparticles and quantum dot hybrids, demonstrating potential applications in advanced material sciences (Negele, Haase, Leitenstorfer, & Mecking, 2012).
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BF2NO3/c1-17(2)18(3,4)25-19(24-17)13-10-12(22)6-8-15(13)23-16-7-5-11(20)9-14(16)21/h5-10H,22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIYKROJNJHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



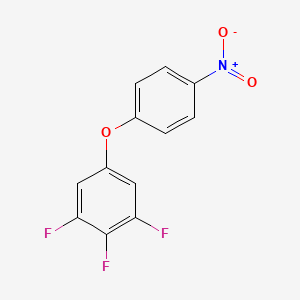
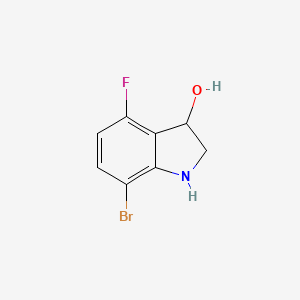
![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
